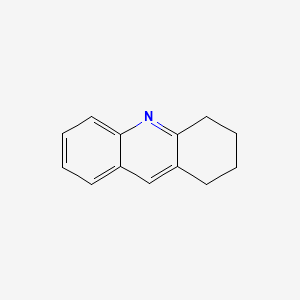

1,2,3,4-Tetrahydroacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBYRTSOWREATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954586 | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3295-64-5, 69577-70-4 | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3295-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,4-Tetrahydroacridine (Tacrine): A Technical Guide to its History, Discovery, and Scientific Significance

This in-depth technical guide explores the history, discovery, and core scientific principles of 1,2,3,4-Tetrahydroacridine (THA), more commonly known as Tacrine. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the molecule's journey from a synthetic curiosity to a pioneering therapeutic agent and a valuable research tool. We will delve into its synthesis, mechanism of action, and the clinical context that defined its legacy.

The Genesis of a Molecule: From Antiseptic Research to a Glimmer of Hope for Neurodegeneration

The story of this compound begins not in the realm of neuroscience, but in the search for antibacterial agents. In 1949, the Australian chemist Adrien Albert first synthesized the compound during his investigations into acridine derivatives for their antiseptic properties.[1][2][3] For several decades, THA remained a compound of primarily academic interest.

Its trajectory shifted dramatically in the 1970s and 1980s. Based on the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with the condition, researchers began to explore strategies to boost cholinergic function.[4][5] William K. Summers, a physician and researcher, began investigating the potential of THA in treating drug overdose-induced delirium and coma in the 1970s.[2][3] This work led him to consider its application in Alzheimer's disease. In 1981, Summers and his colleagues administered intravenous THA to Alzheimer's patients and observed measurable improvements, a pivotal moment that sparked both excitement and controversy in the field.[2][3][6] Subsequent work between 1981 and 1986 focused on the oral administration of tacrine, with results suggesting robust improvement in a small cohort of patients.[2][3] This pioneering, albeit contentious, research laid the groundwork for larger clinical trials.

The culmination of this research came in 1993 when, after further studies appeared to replicate the positive effects, the U.S. Food and Drug Administration (FDA) approved tacrine under the trade name Cognex for the treatment of mild to moderate Alzheimer's disease.[2][3] This marked a significant milestone, as tacrine became the first centrally acting cholinesterase inhibitor approved for this indication.[1]

The Chemical Core: Synthesis of this compound

The primary and most established method for synthesizing the this compound scaffold is the Friedländer synthesis . This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[7][8][9] In the case of tacrine, this typically involves the reaction of an anthranilic acid derivative with cyclohexanone.

The Friedländer Synthesis Pathway

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound is the initial rate-limiting step. Subsequent dehydration and imine formation lead to the final quinoline or, in this case, acridine ring system.[7] Alternatively, the initial step can be the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination.[7]

A common laboratory-scale synthesis of tacrine involves the reaction of 2-aminobenzonitrile with cyclohexanone.

Caption: Generalized Friedländer synthesis pathway for Tacrine.

Experimental Protocol: Synthesis of Tacrine from 2-Aminobenzonitrile and Cyclohexanone

The following protocol is a representative example of a common synthetic route to tacrine.[10][11][12][13]

Materials:

-

2-Aminobenzonitrile

-

Cyclohexanone

-

p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst like BF₃·Et₂O)[11][12][13]

-

Xylene (or another suitable high-boiling solvent like toluene)[10][12]

-

Aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

A solution of 2-aminobenzonitrile in xylene containing a catalytic amount of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.

-

While refluxing, a solution of cyclohexanone in xylene is added dropwise.

-

The reaction mixture is refluxed for an extended period (typically 8-12 hours).

-

After cooling, an additional portion of p-toluenesulfonic acid monohydrate is added, and the mixture is heated to reflux for a further 3-7 hours to drive the reaction to completion.

-

The product precipitates as the p-toluenesulfonate salt and is isolated by filtration.

-

The salt is then converted to the free base by treatment with an aqueous solution of sodium hydroxide.

-

The free base (tacrine) is extracted into an organic solvent such as dichloromethane.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the final product.

Causality in Experimental Choices:

-

High-boiling solvent (Xylene/Toluene): The condensation and cyclization reactions require significant thermal energy to overcome the activation barriers. High-boiling solvents allow the reaction to be conducted at the necessary elevated temperatures.

-

Acid Catalyst (p-Toluenesulfonic acid/BF₃·Et₂O): The acid catalyst is crucial for activating the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzonitrile. It also facilitates the dehydration steps.

-

Two-step addition of catalyst: The initial catalytic amount of acid promotes the formation of the intermediate, while the later addition of a larger quantity of acid drives the final cyclization and aromatization, leading to higher yields.[13]

-

Conversion to free base: The product is isolated as a salt to improve its crystallinity and ease of handling. Conversion to the free base is necessary for subsequent purification and biological testing.

Mechanism of Action: Inhibition of Cholinesterases

The therapeutic rationale for the use of tacrine in Alzheimer's disease is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[5][14][15] By inhibiting AChE, tacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Tacrine is a potent, reversible, and non-competitive inhibitor of AChE.[14] It also exhibits inhibitory activity against butyrylcholinesterase (BChE), although its affinity for AChE is generally higher.[16] The non-competitive nature of its inhibition suggests that it binds to a site on the enzyme distinct from the active site where acetylcholine binds.[14] Kinetic studies have indicated that tacrine binds primarily to a hydrophobic region on the enzyme surface, often referred to as the peripheral anionic site (PAS).[14] This binding induces a conformational change in the enzyme that allosterically inhibits the activity of the catalytic site.

Sources

- 1. Tacrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tacrine, and Alzheimer's treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]

- 6. | BioWorld [bioworld.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. organicreactions.org [organicreactions.org]

- 10. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]

- 13. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 14. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroacridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroacridine (THA) is a heterocyclic aromatic organic compound that forms the structural core of several pharmacologically significant molecules. Its rigid, partially saturated structure provides a unique scaffold for the design of therapeutic agents, most notably Tacrine (9-amino-1,2,3,4-tetrahydroacridine), which was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. A thorough understanding of the physicochemical properties of the parent this compound molecule is fundamental for the rational design, synthesis, and development of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data where available and computational predictions, along with detailed methodologies for their determination.

Molecular and Chemical Identity

Molecular Formula: C₁₃H₁₃N[1]

Molecular Weight: 183.25 g/mol [1][2]

IUPAC Name: this compound[2]

CAS Registry Number: 3295-64-5[2]

Chemical Structure:

Sources

Biological and pharmacological profile of 1,2,3,4-Tetrahydroacridine.

An In-depth Technical Guide to the Biological and Pharmacological Profile of 1,2,3,4-Tetrahydroacridine (Tacrine)

Introduction

This compound (THA), widely known as tacrine, holds a significant place in the history of neuropharmacology. First synthesized in 1949 by Adrien Albert at the University of Sydney, its journey from an antiseptic agent to the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease (AD) is a compelling narrative in drug development.[1][2][3][4] Marketed under the trade name Cognex, tacrine's approval by the U.S. Food and Drug Administration (FDA) in 1993 marked a pivotal moment, offering the first glimmer of symptomatic relief for patients with AD.[2][3]

This guide provides a comprehensive technical overview of the biological and pharmacological profile of tacrine. We will delve into its multifaceted mechanism of action, explore its pharmacokinetic and pharmacodynamic properties, dissect its structure-activity relationships, and evaluate its clinical efficacy and significant toxicological challenges. While its clinical use has been discontinued due to safety concerns, particularly hepatotoxicity, the legacy of tacrine endures.[1][5][6] It paved the way for the development of safer second-generation acetylcholinesterase inhibitors and continues to serve as a valuable scaffold in the design of multi-target-directed ligands for neurodegenerative diseases.[6][7]

Mechanism of Action

Tacrine's primary therapeutic effect stems from its ability to enhance cholinergic neurotransmission in the brain, which is significantly depleted in Alzheimer's disease. This is achieved predominantly through the inhibition of key enzymes responsible for the degradation of the neurotransmitter acetylcholine (ACh).

Primary Mechanism: Cholinesterase Inhibition

Tacrine is a potent, reversible, and centrally acting inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][8] Unlike irreversible inhibitors, its reversible nature allows for a more controlled and transient modulation of synaptic ACh levels. Kinetic studies have characterized its inhibitory profile primarily as non-competitive.[9] This indicates that tacrine binds to a site on the enzyme distinct from the active site where acetylcholine binds, specifically a hydrophobic area outside the catalytic sites.[9][10] This binding induces a conformational change in the enzyme, reducing its catalytic efficiency and thereby slowing the breakdown of acetylcholine.[10] By increasing the concentration and prolonging the residence time of ACh in the synaptic cleft, tacrine potentiates cholinergic signaling at muscarinic and nicotinic receptors.[11]

Secondary Pharmacological Actions

Beyond cholinesterase inhibition, tacrine exhibits a range of other pharmacological activities that may contribute to its overall effect profile:

-

Potassium Channel Blockade: Tacrine has been shown to inhibit slow outward potassium (K+) currents in neurons.[12][13] By blocking these channels, it can prolong the duration of the action potential, which may enhance neurotransmitter release.

-

Monoamine Uptake Inhibition: Studies have indicated that tacrine can inhibit the uptake of monoamines such as norepinephrine, dopamine, and serotonin at micromolar concentrations.[14] This action is thought to occur at the level of monoaminergic storage granules rather than the axonal membrane.[14]

-

Histamine N-methyltransferase Inhibition: Tacrine also acts as an inhibitor of histamine N-methyltransferase, an enzyme involved in the degradation of histamine.[1] The clinical relevance of this finding to its effects in AD is not fully elucidated.

Pharmacological Properties

Pharmacodynamics

The principal pharmacodynamic effect of tacrine is the dose-dependent inhibition of cholinesterase activity in the central nervous system, leading to elevated acetylcholine levels. This enhancement of cholinergic function is hypothesized to temporarily improve cognitive function in patients with Alzheimer's disease.[15] Clinical trials have demonstrated a modest, yet statistically significant, dose-related improvement in cognitive performance, as measured by scales like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[16][17] However, there is no evidence to suggest that tacrine alters the underlying progression of the neurodegenerative disease.[11]

Pharmacokinetics

The clinical response to tacrine is heavily influenced by its pharmacokinetic profile, which is characterized by significant interindividual variability.[18][19]

| Parameter | Value | Source |

| Bioavailability | 17% (oral, absolute) | [10][11] |

| Time to Peak (Tmax) | 1.5 - 3 hours | [10][18] |

| Protein Binding | ~55% | [1][10] |

| Metabolism | Hepatic (Extensive First-Pass) | [1] |

| Primary Enzyme | Cytochrome P450 1A2 (CYP1A2) | [1][11][18] |

| Elimination Half-life | 2 - 4 hours | [1][11] |

| Excretion | Renal (as metabolites) | [1][18] |

Absorption: Tacrine is rapidly absorbed following oral administration. However, its absolute bioavailability is low, around 17%, due to extensive first-pass metabolism in the liver.[10][11] Co-administration with food can further reduce its bioavailability by 30-40%.

Distribution: The drug is approximately 55% bound to plasma proteins and appears to be widely distributed throughout the body, with animal models showing high concentrations in the liver, kidney, and brain.[1][18]

Metabolism: Tacrine is extensively metabolized by the hepatic cytochrome P450 system, with CYP1A2 being the primary isoenzyme responsible for its biotransformation.[1][11][18] The major metabolic pathway is benzylic carbon hydroxylation, which forms metabolites such as 1-hydroxy-tacrine (velnacrine), which retains some biological activity.[1]

Excretion: The metabolites of tacrine are primarily excreted in the urine.[18] The elimination half-life is short, typically ranging from 2 to 4 hours.[1][11]

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The this compound scaffold is the cornerstone of tacrine's biological activity. Extensive research has explored how modifications to this core structure influence its potency as a cholinesterase inhibitor and its toxicological profile.

-

9-Amino Group: The exocyclic amino group at the 9-position is critical for activity. Modifications to this group have been a key strategy in developing derivatives.

-

Acridine Ring System: The planar, tricyclic acridine system facilitates π-π stacking interactions with aromatic residues, such as Trp84, in the active site gorge of AChE.[10]

-

Substitutions on the Aromatic Ring: Introducing substituents at positions 6 and 7 of the acridine nucleus significantly impacts activity. Electron-withdrawing groups in these positions can enhance inhibitory potency.[20][21] Conversely, bulky substituents at position 7 have been shown to be detrimental to activity.[20][21]

-

Derivatives and Hybrids: To mitigate the hepatotoxicity and improve the pharmacological profile of tacrine, numerous derivatives have been synthesized. This includes creating homo- and heterodimers and hybrid molecules that link the tacrine scaffold to other pharmacologically active moieties, such as phenolic acids, NO-donating groups, or fragments of other AD drugs like donepezil.[7][22][23][24] This multi-target-directed ligand (MTDL) approach aims to address the multifactorial nature of Alzheimer's disease by engaging multiple pathological targets simultaneously.[7]

Clinical Profile

Efficacy in Alzheimer's Disease

Tacrine was approved for patients with mild to moderate AD.[15] Multiple double-blind, placebo-controlled trials demonstrated that tacrine, at dosages of 80 to 160 mg/day, could produce modest, dose-related improvements in cognitive function and global clinical impression.[16][17][19] In key studies, 30-51% of patients receiving tacrine showed a clinically meaningful improvement (e.g., a four-point or greater improvement on the ADAS-Cog) compared to 16-25% of placebo recipients.[16][17]

Despite these findings, the overall clinical benefit was small, and not all patients responded to treatment.[25][26] Critically, tacrine does not halt or reverse the progression of Alzheimer's disease; upon discontinuation, cognitive function returns to the level expected without treatment.[15]

Dosage and Administration

Treatment with tacrine required a careful dose escalation schedule to improve tolerability. Therapy was typically initiated at a low dose and gradually increased at 6-week intervals, contingent on the absence of significant adverse effects, particularly liver enzyme elevations.[17]

Toxicological Profile

The clinical utility of tacrine was ultimately limited by its significant toxicity profile, most notably its effects on the liver.

Hepatotoxicity

The most significant and dose-limiting adverse effect of tacrine is hepatotoxicity.[5]

-

Incidence: Strikingly, elevated serum aminotransferase (liver enzyme) levels were observed in approximately 50% of patients undergoing tacrine therapy.[5][17] Clinically significant elevations (greater than three times the upper limit of normal) occurred in about 25% of patients.[5][16]

-

Clinical Course: These enzyme elevations were typically asymptomatic and appeared within the first 6 to 8 weeks of treatment.[5] The hepatotoxicity was generally reversible upon discontinuation of the drug or dose reduction.[5][16] However, rare cases of severe or fatal liver failure were reported.[27]

-

Mechanism: The mechanism of tacrine-induced liver injury is not fully understood but is thought to be related to the formation of reactive metabolites through its metabolism by CYP1A2. In vitro studies suggest the cytotoxicity is related to the acridine structure itself.[28]

-

Monitoring: Due to the high risk of hepatotoxicity, routine and frequent monitoring of serum transaminase levels was a mandatory part of treatment.[5]

Other Adverse Effects

Consistent with its action as a cholinergic agonist, tacrine was associated with a range of other adverse effects, including:[16]

-

Gastrointestinal: Nausea, vomiting, diarrhea, dyspepsia, and abdominal pain were common.[16][25]

-

Central Nervous System: Dizziness, confusion, agitation, and headache.

-

Cardiovascular: Bradycardia (slow heart rate) due to vagotonic effects.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for determining the AChE inhibitory activity of a compound like tacrine. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from bovine erythrocytes

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tacrine (or test compound)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions:

-

Buffer: Prepare 0.1 M sodium phosphate buffer, pH 8.0.

-

AChE Solution: Prepare a stock solution of AChE in the buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

ATCI Solution: Prepare a 15 mM stock solution in buffer.

-

DTNB Solution: Prepare a 10 mM stock solution in buffer.

-

Test Compound (Tacrine): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a series of dilutions in the buffer to determine the IC50 value.

3. Assay Procedure:

-

To each well of a 96-well plate, add the following in order:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the test compound solution (or buffer for control/blank)

-

20 µL of DTNB solution

-

-

Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.

4. Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

This compound (Tacrine) represents a landmark in the therapeutic management of Alzheimer's disease. As the first approved cholinesterase inhibitor, it validated the cholinergic hypothesis and demonstrated that symptomatic improvement in cognitive function was achievable.[1][2] However, its modest efficacy and, more importantly, its severe hepatotoxicity led to its withdrawal from the market in 2013.[1][5][6]

The story of tacrine is a critical lesson in drug development, highlighting the paramount importance of the therapeutic index. Its limitations directly spurred the development of second-generation AChE inhibitors (e.g., donepezil, rivastigmine, galantamine) with significantly improved safety profiles.[6] Furthermore, the versatile this compound scaffold has not been abandoned. It continues to be a valuable starting point for medicinal chemists designing novel multi-target-directed ligands that aim to simultaneously modulate cholinesterase activity, Aβ peptide aggregation, and other pathological cascades in Alzheimer's and other neurological disorders.[7][8][24] Thus, while tacrine itself is no longer in clinical use, its scientific legacy continues to influence the future of neurodegenerative disease therapy.

References

-

Wikipedia. Tacrine. [Link]

-

Li, W., et al. (2012). Pharmacokinetics and brain dispositions of tacrine and its major bioactive monohydroxylated metabolites in rats. PubMed. [Link]

-

MDPI. (2023). Tacrine-Based Hybrids: Past, Present, and Future. [Link]

-

Drugs.com. tacrine hydrochloride. [Link]

-

Crismon, M. L. (1994). Tacrine: first drug approved for Alzheimer's disease. PubMed. [Link]

-

Proteopedia. Tacrine. [Link]

-

Cutler, N. R., & Sramek, J. J. (1995). Clinical pharmacokinetics of tacrine. PubMed. [Link]

-

Qizilbash, N., et al. (1998). Tacrine for Alzheimer's disease. PubMed. [Link]

-

National Institutes of Health. (2020). Tacrine. LiverTox - NCBI Bookshelf. [Link]

-

Steele, C., et al. (1997). Guidelines for the use of tacrine in Alzheimer's disease: clinical application and effectiveness. Johns Hopkins Dementia Research Clinic. PubMed. [Link]

-

Ovid. Tacrine. Drugs & Aging. [Link]

-

ResearchGate. (2015). Tacrine, and Alzheimer's treatments. [Link]

-

The Tacrine Study Group. (1992). A controlled trial of tacrine in Alzheimer's disease. PubMed. [Link]

-

Moss, D. E. (1990). Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. Biochemical Pharmacology. [Link]

-

Bolognesi, M. L., et al. (2009). Tacrine derivatives and Alzheimer's disease. PubMed. [Link]

-

Malouf, R., & Birks, J. (2000). Maximizing function in Alzheimer's disease: what role for tacrine?. PubMed. [Link]

-

Summers, W. K. (2006). Tacrine, and Alzheimer's treatments. PubMed. [Link]

-

ResearchGate. (2018). Tacrine was synthesized by Adrien Albert (1907–1989) at the University... [Link]

-

Ahlin, A., et al. (1996). Steady-state pharmacokinetics of tacrine in long-term treatment of Alzheimer patients. PubMed. [Link]

-

ResearchGate. Design of New Tacrine derivatives/analogues. [Link]

-

Singh, A., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PMC - PubMed Central. [Link]

-

Cavalli, A., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. PubMed. [Link]

-

Wagstaff, A. J., & McTavish, D. (1994). Tacrine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease. PubMed. [Link]

-

National Institutes of Health. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors. [Link]

-

Being Patient. (2019). How Tacrine, the First Pill Approved to Treat Alzheimer’s, Paved the Way for Future Drugs. [Link]

-

Drukarch, B., et al. (1988). 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current. PubMed. [Link]

-

Rogawski, M. A., et al. (1988). 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels. PubMed. [Link]

-

Drukarch, B., et al. (1989). Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease. PubMed. [Link]

-

National Institutes of Health. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. [Link]

-

National Institutes of Health. Tacrine. PubChem. [Link]

-

Royal Society of Chemistry. (2022). Synthesis of this compound based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors. [Link]

-

ACS Publications. (2000). SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and Structure-Based CoMFA of Tacrine Analogues. Journal of Medicinal Chemistry. [Link]

-

Chemsrc. Tacrine. [Link]

-

Blackard, W. G. Jr, et al. (1998). Tacrine. A cause of fatal hepatotoxicity?. PubMed. [Link]

-

El-Gerbi, A., et al. (1996). Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes. PubMed. [Link]

-

National Institutes of Health. (2023). Tacrine-Based Hybrids: Past, Present, and Future. PMC - PubMed Central. [Link]

-

ResearchGate. (2004). Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. [Link]

-

Bolognesi, M. L., et al. (2010). Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates. PubMed. [Link]

-

ACS Publications. (1991). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols. Synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. PMC. [Link]

Sources

- 1. Tacrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tacrine, and Alzheimer's treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. beingpatient.com [beingpatient.com]

- 7. Tacrine derivatives and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tacrine - Proteopedia, life in 3D [proteopedia.org]

- 11. Tacrine: first drug approved for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Maximizing function in Alzheimer's disease: what role for tacrine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tacrine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Tacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Guidelines for the use of tacrine in Alzheimer's disease: clinical application and effectiveness. Johns Hopkins Dementia Research Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tacrine. A cause of fatal hepatotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Therapeutic Potential of 1,2,3,4-Tetrahydroacridine

Abstract

1,2,3,4-Tetrahydroacridine (THA), commercially known as Tacrine, holds a significant place in the history of neuropharmacology as the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. Despite its eventual withdrawal due to hepatotoxicity, the THA scaffold remains a cornerstone in the design of new therapeutic agents. This technical guide provides an in-depth exploration of THA, from its fundamental mechanism of action within the cholinergic system to the sophisticated medicinal chemistry strategies employed to create safer and more efficacious derivatives. We will delve into the practicalities of preclinical evaluation, detailing essential in vitro and in vivo experimental protocols, and critically analyze the clinical data that defined both its promise and its limitations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the enduring legacy and future potential of the this compound framework in the quest for novel therapeutics for neurodegenerative diseases and beyond.

The Cholinergic Hypothesis and the Rise of a Pioneer: The Story of this compound

The cholinergic hypothesis, one of the earliest theories on the pathogenesis of Alzheimer's disease (AD), posits that a decline in memory and cognitive function is linked to a deficiency in the neurotransmitter acetylcholine (ACh)[1][2]. This hypothesis is rooted in the observation of significant degeneration of basal forebrain cholinergic neurons in AD patients[1]. These neurons are crucial for learning, memory, and attention[3][4]. The primary strategy to combat this cholinergic deficit has been to inhibit the enzyme responsible for the breakdown of ACh in the synaptic cleft, acetylcholinesterase (AChE)[1][5][6].

This compound, or Tacrine, emerged as a direct response to this therapeutic strategy. Initially synthesized in 1945, its potential as an AChE inhibitor for AD was recognized much later[7]. In 1993, it became the first drug to be approved by the U.S. Food and Drug Administration (FDA) for the treatment of mild to moderate Alzheimer's disease, offering a glimmer of hope for patients and their families[7][8].

The primary mechanism of action of THA is the inhibition of acetylcholinesterase (AChE)[9][10]. By blocking AChE, THA increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission[3][8]. This, in turn, is believed to improve cognitive function in individuals with Alzheimer's disease. In vitro studies have shown that THA inhibits AChE with an IC50 value of approximately 223 nM[9].

However, the clinical journey of Tacrine was short-lived. While some studies demonstrated modest, dose-related improvements in cognitive function, these benefits were often overshadowed by significant adverse effects, most notably dose-dependent hepatotoxicity, characterized by elevated liver transaminases in a significant percentage of patients[8][11][12][13]. This severe side effect ultimately led to its discontinuation and spurred the search for safer and more effective AChE inhibitors.

Despite its clinical limitations, the story of Tacrine is not one of failure, but rather one of a pioneering scaffold that paved the way for future drug development in the field of neurodegenerative diseases. The lessons learned from its clinical use have been invaluable in guiding the design of second-generation AChE inhibitors and multi-target-directed ligands that aim to address the multifaceted nature of Alzheimer's disease.

The Core Scaffold: Synthesis and Medicinal Chemistry of this compound and its Derivatives

The this compound core is a versatile scaffold that has been the subject of extensive medicinal chemistry efforts. The classical synthesis of the THA backbone is often achieved through the Pfitzinger reaction, a condensation reaction between isatin or its derivatives with a cyclic ketone, such as cyclohexanone, in the presence of a base[14].

General Synthesis of the this compound Core

The Pfitzinger reaction provides a straightforward route to this compound-9-carboxylic acid derivatives, which can then be further modified.

Experimental Protocol: Pfitzinger Synthesis of this compound-9-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin in an aqueous solution of potassium hydroxide.

-

Addition of Ketone: To the stirred solution, add cyclohexanone.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

This initial product serves as a key intermediate for the synthesis of a wide array of THA derivatives.

Rationale for Derivative Design: The Quest for Improved Efficacy and Reduced Toxicity

The primary drivers for the synthesis of THA derivatives have been to:

-

Enhance AChE Inhibitory Potency and Selectivity: Modifications to the core structure aim to improve binding to the active site of AChE and potentially introduce selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase enzyme found in the brain.

-

Reduce Hepatotoxicity: The major limitation of Tacrine is its liver toxicity. Medicinal chemists have explored various strategies to mitigate this, such as altering the electronic properties of the acridine ring and introducing substituents that modify its metabolic profile.

-

Introduce Multi-Target Activity: Recognizing the complex pathology of Alzheimer's disease, which involves more than just cholinergic deficits, researchers have designed hybrid molecules that combine the THA scaffold with other pharmacophores. These multi-target-directed ligands (MTDLs) aim to simultaneously address other pathological hallmarks of AD, such as amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation.

Key Structural Modifications and their Impact

Numerous derivatives of THA have been synthesized by modifying different positions of the tetrahydroacridine nucleus.

-

Substitution at the 9-amino group: The 9-amino group is crucial for the AChE inhibitory activity of THA. Modifications at this position have been explored to enhance binding affinity and modulate pharmacokinetic properties. For instance, linking two THA molecules via a flexible linker to create homodimers has been shown to result in potent dual-binding site inhibitors of AChE[15].

-

Substitution on the aromatic ring: Introducing substituents on the aromatic part of the acridine ring can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. Structure-activity relationship (SAR) studies have shown that substituents at positions 6 and 7 can significantly impact AChE inhibitory activity[16][17].

-

Hybrid Molecules: A promising strategy involves linking the THA scaffold to other biologically active molecules. For example, hybrids of THA with moieties that have antioxidant or anti-amyloid properties have been developed to create multi-target drugs for AD[15].

The following diagram illustrates the general workflow for the synthesis and development of novel THA derivatives.

Caption: A generalized workflow for the synthesis and preclinical evaluation of novel this compound derivatives.

Preclinical Evaluation: From Benchtop to Animal Models

The preclinical evaluation of novel THA derivatives is a critical step in identifying promising drug candidates. This process involves a series of in vitro and in vivo studies designed to assess their efficacy, selectivity, and safety.

In Vitro Assays: The Initial Litmus Test

In vitro assays provide the first indication of a compound's biological activity and potential toxicity.

3.1.1. Acetylcholinesterase Inhibition Assay

The primary in vitro assay for THA and its derivatives is the AChE inhibition assay, which measures the compound's ability to inhibit the enzymatic activity of AChE. The most common method is the Ellman's assay, a colorimetric method that is well-suited for high-throughput screening[5][6][18][19].

Experimental Protocol: Ellman's Method for AChE Inhibition

-

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm[5][6].

-

Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (THA derivative)

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. b. In a 96-well plate, add the buffer, DTNB, and different concentrations of the test compound. c. Add the AChE solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the ATCI substrate. e. Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.1.2. Cytotoxicity Assays

Given the known hepatotoxicity of Tacrine, assessing the cytotoxicity of new derivatives is crucial. This is typically done using cell-based assays with relevant cell lines, such as human neuroblastoma cells (e.g., SH-SY5Y) or liver cells (e.g., HepG2).

Experimental Protocol: MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). c. After incubation, add MTT solution to each well and incubate for a few hours. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). e. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value for cytotoxicity can then be determined.

In Vivo Models: Assessing Efficacy and Safety in a Living System

Promising candidates from in vitro screening are then advanced to in vivo studies using animal models of Alzheimer's disease. These models allow for the assessment of a compound's efficacy in improving cognitive deficits, as well as its pharmacokinetic profile and potential for adverse effects in a whole organism[20][21].

3.2.1. Animal Models of Alzheimer's Disease

Several transgenic mouse models that recapitulate key aspects of AD pathology are commonly used, such as:

-

Tg2576 mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits[21].

-

3xTg-AD mice: This model carries three mutations (APP, PSEN1, and tau) and develops both amyloid plaques and neurofibrillary tangles, two key pathological hallmarks of AD[22][23].

3.2.2. Behavioral Assays for Cognitive Function

A variety of behavioral tests are used to assess the effects of THA derivatives on learning and memory in these animal models.

Experimental Protocol: Morris Water Maze

-

Principle: The Morris water maze is a widely used test to assess spatial learning and memory. The animal is placed in a circular pool of opaque water and must learn to find a hidden platform to escape.

-

Procedure: a. Acquisition Phase: The animal is trained over several days to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded. b. Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Data Analysis: A reduction in escape latency during the acquisition phase and a significant preference for the target quadrant in the probe trial in treated animals compared to controls indicate an improvement in cognitive function.

3.2.3. Pharmacokinetic and Safety Studies

In vivo studies also involve assessing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound and monitoring for any signs of toxicity, with a particular focus on liver function tests.

Clinical Insights: The Efficacy and Challenges of this compound

The clinical development of Tacrine provided valuable lessons for the design and evaluation of future Alzheimer's drugs.

Clinical Efficacy

Several double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy of Tacrine in patients with mild to moderate Alzheimer's disease. The results of these trials were mixed but generally showed a modest, dose-dependent improvement in cognitive function as measured by scales such as the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)[11][12]. However, these cognitive improvements were not always accompanied by significant improvements in global clinical impression or activities of daily living[12][13].

| Clinical Trial Outcome | Tacrine Group | Placebo Group | Reference |

| Change in ADAS-Cog Score (12 weeks) | Dose-dependent improvement | Less improvement | [11] |

| Change in ADAS-Cog Score (6 weeks) | Smaller decline (2.4 points) | Greater decline | [12] |

| Overall Clinical Improvement | No significant difference | - | [13] |

Adverse Effects and Limitations

The most significant limitation of Tacrine was its adverse effect profile.

-

Hepatotoxicity: A substantial percentage of patients (around 25-50%) treated with Tacrine experienced elevations in serum alanine aminotransferase (ALT) levels, an indicator of liver damage[8][11]. Although these elevations were typically asymptomatic and reversible upon discontinuation of the drug, the need for frequent liver monitoring was a major drawback.

-

Cholinergic Side Effects: Due to its mechanism of action, Tacrine also caused a range of cholinergic side effects, including nausea, vomiting, diarrhea, and abdominal pain[11][13].

These adverse effects, particularly the risk of hepatotoxicity, led to the eventual decline in the use of Tacrine and its replacement by newer, better-tolerated AChE inhibitors.

Future Directions: The Evolving Potential of the this compound Scaffold

Despite the challenges faced by the parent compound, the this compound scaffold continues to be a valuable platform for the development of new therapeutic agents. The focus of current research has shifted towards designing novel THA derivatives with improved safety profiles and multi-target activities.

Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

The future of THA in Alzheimer's therapy likely lies in the development of MTDLs. By combining the AChE inhibitory properties of the THA core with other pharmacophores, researchers are creating single molecules that can simultaneously address multiple pathological aspects of the disease. This approach holds the promise of greater therapeutic efficacy than single-target agents.

Exploring Therapeutic Applications Beyond Alzheimer's Disease

The biological activities of the this compound scaffold are not limited to AChE inhibition. Derivatives of THA have been investigated for a range of other potential therapeutic applications, including:

-

Anticancer agents: The planar structure of the acridine ring allows it to intercalate with DNA, a property that has been exploited in the design of potential anticancer drugs[14].

-

Antimicrobial agents: Some THA derivatives have shown promising activity against various bacteria and parasites[14][24].

-

Antidiabetic agents: Recent studies have explored the potential of THA derivatives as inhibitors of enzymes involved in glucose metabolism, suggesting a possible role in the treatment of diabetes mellitus[14].

The following diagram illustrates the central role of the THA scaffold and its diverse therapeutic potential.

Caption: The diverse therapeutic potential of the this compound scaffold, extending beyond its initial application in Alzheimer's disease.

Conclusion

This compound, despite its clinical limitations, remains a profoundly important molecule in the field of medicinal chemistry and drug discovery. Its journey from being the first approved drug for Alzheimer's disease to a versatile scaffold for the development of novel therapeutics is a testament to the enduring power of its chemical structure. The insights gained from the clinical use of Tacrine have been instrumental in shaping our understanding of the complexities of treating neurodegenerative diseases and have fueled the development of safer and more effective drugs. As research continues to uncover the multifaceted nature of diseases like Alzheimer's, the this compound scaffold, with its inherent versatility and rich history, is poised to remain a key player in the ongoing quest for innovative therapies that can improve and save lives.

References

-

Auctor, A. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 14(1), 1-18. Retrieved from [Link]

-

Haroutunian, V., et al. (1990). Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes. Psychopharmacology Bulletin, 26(2), 273-279. Retrieved from [Link]

-

Li, S., et al. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Journal of Alzheimer's Disease, 88(3), 839-853. Retrieved from [Link]

-

Stępkowski, D., & Zieminska, E. (2021). Regulators of cholinergic signaling in disorders of the central nervous system. Journal of Neurochemistry, 158(6), 1406-1422. Retrieved from [Link]

-

Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 48(1), 1-16. Retrieved from [Link]

-

Inotiv. (n.d.). Alzheimer's Disease Models. Retrieved from [Link]

-

Meek, D. W., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1048888. Retrieved from [Link]

-

Maze Engineers. (2021, June 18). Rodent Models for Alzheimer's Disease in Drug Testing. Retrieved from [Link]

-

Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 164(4), 1285-1300. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Role of Cholinergic Signaling in Alzheimer's Disease. Retrieved from [Link]

-

Drukarch, B., et al. (1987). 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current. European Journal of Pharmacology, 141(1), 153-157. Retrieved from [Link]

-

Drukarch, B., et al. (1988). Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease. European Journal of Pharmacology, 155(1-2), 125-132. Retrieved from [Link]

-

ResearchGate. (2022, March 21). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

-

Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

The Tacrine Study Group. (1992). A controlled trial of tacrine in Alzheimer's disease. JAMA, 268(18), 2532-2539. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, July 22). Synthesis of this compound based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors. Retrieved from [Link]

-

The Tacrine Collaborative Study Group. (1992). A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The New England Journal of Medicine, 327(18), 1253-1259. Retrieved from [Link]

-

Frontiers Media. (n.d.). Cholinergic Receptor Modulation as a Target for Preventing Dementia in Parkinson's Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4‐Tetrahydroacridine derivatives. Retrieved from [Link]

-

MDPI. (2023, April 27). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. Retrieved from [Link]

-

Qizilbash, N., et al. (2000). Tacrine for Alzheimer's disease. Cochrane Database of Systematic Reviews, (2), CD000202. Retrieved from [Link]

-

Frontiers Media. (2021, July 21). Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of this compound and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. Retrieved from [Link]

-

MDPI. (2024, September 19). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. Retrieved from [Link]

-

Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-2018. Retrieved from [Link]

-

ACS Publications. (n.d.). SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and Structure-Based CoMFA of Tacrine Analogues. Retrieved from [Link]

-

Crismon, M. L. (1994). Tacrine: first drug approved for Alzheimer's disease. The Annals of Pharmacotherapy, 28(6), 744-751. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease. Retrieved from [Link]

-

PubMed Central. (2024, September 19). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound derivatives indicated by the computational studies as promising antileishmanial agents. Retrieved from [Link]

-

ACS Publications. (n.d.). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols. Synthesis and evaluation as potential Alzheimer's disease therapeutics. Retrieved from [Link]

-

Heel, R. C., & Goa, K. L. (2016). Tacrine: In vivo veritas. Pharmacological Research, 114, 1-6. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Topological and Physicochemical Characteristics of 1,2,3,4-Tetrahydroacridin- 9(10H)-Ones and Their Antimalarial Profiles: A Composite Insight to the Structure-Activity Relation§. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

-

Persson, M. P., et al. (1995). Pharmacokinetics and effects of 9-amino-1,2,3,4-tetrahydroacridine in the immediate postoperative period in neurosurgical patients. Anesthesia and Analgesia, 81(5), 1006-1011. Retrieved from [Link]

Sources

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 3. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders [frontiersin.org]

- 5. assaygenie.com [assaygenie.com]

- 6. attogene.com [attogene.com]

- 7. Tacrine: In vivo veritas [pubmed.ncbi.nlm.nih.gov]

- 8. Tacrine: first drug approved for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The Tacrine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tacrine for Alzheimer's disease. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 14. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of this compound based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]

- 16. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 21. inotiv.com [inotiv.com]

- 22. maze.conductscience.com [maze.conductscience.com]

- 23. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Deep Dive into 1,2,3,4-Tetrahydroacridine: From Seminal Research to Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroacridine (THA), more commonly known as tacrine, holds a significant place in the history of neuropharmacology as the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This technical guide provides a comprehensive review of the seminal research on THA, tracing its journey from initial synthesis to its clinical application and eventual decline due to safety concerns. We will delve into the core chemical and biological aspects of THA, including its synthesis, multifaceted mechanism of action, and the critical issue of hepatotoxicity. Furthermore, this guide will explore the extensive structure-activity relationship (SAR) studies that have paved the way for the development of second-generation derivatives and multi-target-directed ligands with improved therapeutic profiles. Detailed experimental protocols for key assays and a summary of pivotal clinical trial data are also presented to provide a practical resource for researchers in the field.

The Genesis of a Cholinesterase Inhibitor: The Synthesis of Tacrine

The story of tacrine begins in the mid-20th century with the work of Australian chemist Adrien Albert. While the full text of his original 1947 and 1948 publications remains elusive in modern databases, his seminal work laid the foundation for the synthesis of aminoacridines.[1][2] A widely used and adaptable method for synthesizing the tacrine scaffold is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a cyclic ketone. A common variation of this is the Pfitzinger reaction.

Experimental Protocol: Synthesis of this compound (Tacrine)

This protocol is adapted from established methods for the synthesis of tacrine.

Materials:

-

2-Aminobenzonitrile

-

Cyclohexanone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Hydroxide (NaOH) solution (20%)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, slowly add boron trifluoride diethyl etherate (1.2 equivalents) via a syringe.

-

Reflux the mixture for 24 hours.

-

After cooling, decant the toluene.

-

Add 2 M NaOH solution to the residue and reflux for another 24 hours.

-

After cooling, extract the reaction mixture with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Diagram: Synthetic Scheme of Tacrine

Caption: General synthetic scheme for this compound (Tacrine).

Unraveling the Mechanism of Action: Beyond Cholinesterase Inhibition

Tacrine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, tacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.

Tacrine is a potent, non-competitive inhibitor of AChE. Kinetic studies have shown that it binds to a hydrophobic area outside of the catalytic active site of the enzyme. This binding is reversible.

Beyond its well-established role as a cholinesterase inhibitor, research has revealed that tacrine possesses a more complex pharmacological profile, interacting with multiple targets in the central nervous system. These secondary mechanisms may contribute to its overall effects on cognition.

-

Butyrylcholinesterase (BChE) Inhibition: Tacrine is also a potent inhibitor of BChE, another enzyme that hydrolyzes acetylcholine. The dual inhibition of both AChE and BChE may offer broader therapeutic benefits.

-

Muscarinic and Nicotinic Receptor Modulation: Studies have suggested that tacrine can directly interact with muscarinic and nicotinic acetylcholine receptors, further potentiating cholinergic signaling.

-

Monoaminergic Systems: Tacrine has been shown to interact with monoaminergic systems, including the inhibition of monoamine oxidase (MAO) and effects on dopamine and serotonin neuronal uptake.

-

NMDA Receptor Antagonism: Tacrine also acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a property that could contribute to its neuroprotective effects.

Caption: Proposed metabolic activation of Tacrine leading to hepatotoxicity.

The Quest for Safer Alternatives: Structure-Activity Relationship and Second-Generation Derivatives

The clinical limitations of tacrine spurred extensive research into the development of new derivatives with improved efficacy and, crucially, reduced hepatotoxicity. These efforts have been guided by detailed structure-activity relationship (SAR) studies.

Key SAR Insights:

-

Modifications at the 9-amino group: Substitution on the exocyclic amino group can significantly impact both cholinesterase inhibitory activity and toxicity.

-

Aromatic ring substitutions: Introduction of substituents on the aromatic ring of the acridine nucleus can modulate potency and selectivity for AChE versus BChE.

-

Dimerization: The development of tacrine homodimers and heterodimers, where two tacrine-like units are linked by a flexible chain, has led to compounds with significantly enhanced inhibitory potency. These "dual-binding site" inhibitors can simultaneously interact with both the catalytic active site and the peripheral anionic site of AChE.

This research has led to the development of numerous second-generation tacrine derivatives and hybrid molecules that combine the tacrine scaffold with other pharmacophores to create multi-target-directed ligands. These novel compounds aim to address multiple pathological pathways in Alzheimer's disease, such as beta-amyloid aggregation, oxidative stress, and neuroinflammation, in addition to cholinesterase inhibition.

Table 2: Inhibitory Potency (IC₅₀) of Tacrine and Selected Derivatives against Cholinesterases

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Reference |

| Tacrine | 31 | 25.6 | [2] |

| 7-Methoxytacrine | - | - | - |

| Bis(7)-tacrine | - | - | - |

| Tacrine-ferulic acid hybrid | - | - | - |

(Note: Specific IC₅₀ values for derivatives can vary significantly between studies and assay conditions. This table is illustrative of the range of potencies observed.)

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for measuring AChE activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test inhibitor (e.g., tacrine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor in appropriate solvents.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

Test inhibitor at various concentrations (or vehicle for control)

-

AChE solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Reaction Initiation and Measurement:

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Diagram: Workflow for Acetylcholinesterase Inhibition Assay

Caption: Step-by-step workflow of the Ellman's assay for AChE inhibition.

Conclusion and Future Perspectives

This compound, despite its ultimate clinical failure, remains a cornerstone in the development of therapeutics for Alzheimer's disease. The journey of tacrine from a simple synthetic molecule to a clinically used drug and a template for future drug design exemplifies the challenges and triumphs of pharmaceutical research. The seminal research on tacrine not only validated the cholinergic hypothesis of Alzheimer's disease but also highlighted the critical importance of understanding drug metabolism and toxicity. The wealth of knowledge gained from SAR studies on tacrine and its derivatives continues to guide the development of novel, safer, and more effective multi-target-directed ligands that hold promise for the future treatment of this devastating neurodegenerative disease. The legacy of tacrine serves as a powerful reminder of the iterative nature of drug discovery and the enduring quest for improved therapies.

References

-

Farlow, M., Gracon, S. I., Hershey, L. A., Lewis, K. W., Sadowsky, C. H., & Dolan-Ureno, J. (1992). A controlled trial of tacrine in Alzheimer's disease. JAMA, 268(18), 2523–2529. [Link]

-

Davis, K. L., Thal, L. J., Gamzu, E. R., Davis, C. S., Woolson, R. F., Gracon, S. I., Drachman, D. A., Schneider, L. S., Whitehouse, P. J., Hoover, T. M., et al. (1992). A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The New England Journal of Medicine, 327(18), 1253–1259. [Link]

-

Knapp, M. J., Knopman, D. S., Solomon, P. R., Pendlebury, W. W., Davis, C. S., & Gracon, S. I. (1994). A 30-week randomized controlled trial of high-dose tacrine in patients with Alzheimer's disease. JAMA, 271(13), 985–991. [Link]

-

Albert, A. (1947). Acridine syntheses and reactions. Part III. Synthesis of amino-acridines from formic acid and amines. Journal of the Chemical Society (Resumed), 244-250. [Link]

-

Watkins, P. B., Zimmerman, H. J., Knapp, M. J., Gracon, S. I., & Lewis, K. W. (1994). Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease. JAMA, 271(13), 992–998. [Link]

-

Albert, A. (1948). Acridine syntheses and reactions. Part IV. A new synthesis of aminoacridines from formic acid and diarylamines. Journal of the Chemical Society (Resumed), 1225-1230. [Link]

-

Eagger, S. A., Levy, R., & Sahakian, B. J. (1991). Tacrine in Alzheimer's disease. Lancet, 337(8748), 989–992. [Link]

-

Qizilbash, N., Birks, J., Lopez Arrieta, J., Lewington, S., & Szeto, S. (2000). Tacrine for Alzheimer's disease. Cochrane Database of Systematic Reviews, (2), CD000202. [Link]

- Brogden, R. N., & Sorkin, E. M. (1993). Tacrine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in Alzheimer's disease. Drugs & Aging, 3(4), 356–377.

- Freeman, S. E., & Dawson, R. M. (1991). Tacrine: a pharmacological review. Progress in Neurobiology, 36(4), 257–277.

- Summers, W. K., Majovski, L. V., Marsh, G. M., Tachiki, K., & Kling, A. (1986). Oral tetrahydroaminoacridine in long-term treatment of senile dementia, Alzheimer type. The New England Journal of Medicine, 315(20), 1241–1245.

-

Watkins, P. B. (1995). Tacrine: first drug approved for Alzheimer's disease. Annals of Pharmacotherapy, 29(1), 57–63. [Link]

-